molecular formula C8H18N2 B8317779 1-Methyl-2-isopropylhexahydropyrimidine

1-Methyl-2-isopropylhexahydropyrimidine

Cat. No. B8317779
M. Wt: 142.24 g/mol
InChI Key: FQYGZLVGCCOGSD-UHFFFAOYSA-N
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Patent
US04404379

Procedure details

530 g of N-methyl-1,3-diaminopropane are slowly added dropwise to a mixture of 650 ml of isobutyraldehyde and 400 ml of cyclohexane cooled with ice. When the exothermic reaction has died down, the reaction mixture is boiled under reflux on a water separator until approximately 108 ml of water have been separated. Cyclohexane and isobutyraldehyde are distilled off at reduced pressure. Fractional distillation of the residue (b.p.15 : 68° to 75° C.) yields 680 g of 1-methyl-2-isopropylhexahydropyrimidine.
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][NH2:6].[CH:7](=O)[CH:8]([CH3:10])[CH3:9].C1CCCCC1>O>[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][NH:6][CH:7]1[CH:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
530 g
Type
reactant
Smiles
CNCCCN
Name
Quantity
650 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
108 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
CUSTOM
Type
CUSTOM
Details
have been separated
DISTILLATION
Type
DISTILLATION
Details
Cyclohexane and isobutyraldehyde are distilled off at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the residue (b.p.15 : 68° to 75° C.)

Outcomes

Product
Name
Type
product
Smiles
CN1C(NCCC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 680 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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